Hydroxyflubendazole is a derivative of flubendazole, a well-known anthelmintic agent used in the treatment of parasitic worm infections. While the provided papers do not directly discuss hydroxyflubendazole, they do provide insights into the broader category of hydroxy-substituted compounds and their potential mechanisms of action and applications. For instance, hydroxyazoles are known for their bioisosteric properties and have been used in drug design to improve potency and selectivity3. Similarly, hydroxyurea demonstrates the potential of hydroxylated compounds in inhibiting viral replication6. These insights can be extrapolated to understand the potential applications and mechanisms of hydroxyflubendazole.
Reduced-flubendazole arises from the chemical reduction of flubendazole, which is classified as an anthelmintic and antiparasitic agent. The compound has been studied for its effects on cancer cells, particularly its ability to induce mitochondrial dysfunction and enhance the efficacy of other chemotherapeutic agents like paclitaxel .
The synthesis of reduced-flubendazole typically involves the reduction of the carbonyl group present in flubendazole. This can be achieved through various methods:
The reaction conditions generally include:
Reduced-flubendazole retains the core structure of flubendazole but features a hydroxyl group where the carbonyl was located. Its molecular formula is .
Reduced-flubendazole participates in several chemical reactions:
The mechanism by which reduced-flubendazole exerts its effects is primarily linked to its impact on mitochondrial function. Studies indicate that it disrupts mitochondrial membrane potential and induces mitochondrial fission through the activation of dynamin-related protein 1 (DRP1) pathways. This leads to increased production of reactive oxygen species and subsequent apoptosis in cancer cells .
Reduced-flubendazole exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications and affect its bioavailability.
Reduced-flubendazole has potential applications across various fields:
Reduced-flubendazole (R-FLBZ; chemical name: methyl N-[6-(α-hydroxy-4-fluorobenzyl)-1H-benzimidazol-2-yl]carbamate) is the primary carbonyl-reduced metabolite of the anthelmintic drug flubendazole (FLU). Its molecular formula is C₁₆H₁₄FN₃O₃ (molecular weight: 315.30 g/mol), distinguishing it from the parent compound through reduction of the ketone group at the 4-fluorobenzoyl moiety to a secondary alcohol [3] [8]. This structural modification, represented by the SMILES notation O=C(OC)NC1=NC=2C=CC(=CC2N1)C(O)C3=CC=C(F)C=C3
, significantly alters its physicochemical properties. R-FLBZ exhibits greater aqueous solubility than flubendazole due to the introduction of a polar hydroxyl group, which enhances its bioavailability in biological systems [3] [8]. Despite this increased solubility, R-FLBZ demonstrates markedly reduced anthelmintic efficacy compared to FLU, attributed to diminished tubulin-binding affinity—a critical mechanism for benzimidazole anthelmintics [3] [7].
Table 1: Structural Comparison of Flubendazole and Reduced-Flubendazole
Characteristic | Flubendazole | Reduced-Flubendazole (R-FLBZ) |
---|---|---|
IUPAC Name | Methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | Methyl N-[6-(α-hydroxy-4-fluorobenzyl)-1H-benzimidazol-2-yl]carbamate |
Molecular Formula | C₁₆H₁₂FN₃O₃ | C₁₆H₁₄FN₃O₃ |
Key Functional Group | Ketone (C=O) | Secondary alcohol (CH-OH) |
PubChem CID | 53232 | 10313591 |
Bioactivity | Potent tubulin polymerization inhibitor | Weak tubulin inhibitor; primary metabolite |
R-FLBZ is biosynthesized via enzymatic carbonyl reduction of flubendazole, a reaction primarily catalyzed by cytosolic carbonyl-reducing enzymes (CREs) belonging to the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies [7]. This reductive metabolism occurs extensively in parasitic nematodes (e.g., Haemonchus contortus), mammalian tissues, and microbial communities. The reaction requires NADPH as a cofactor, converting the ketone group of FLU to a chiral alcohol, producing R-FLBZ as the dominant metabolite [3] [7]. Metabolic studies in H. contortus demonstrate strain- and developmental stage-dependent variations in reduction efficiency:
Table 2: Metabolic Reduction of Flubendazole Across Haemonchus contortus Life Stages
Developmental Stage | FLU→R-FLBZ Conversion (ISE strain) | FLU→R-FLBZ Conversion (IRE strain) | Fold Increase (IRE vs. ISE) |
---|---|---|---|
Eggs | 12.5% ± 2.1% | 28.7% ± 3.5% | 2.3x |
L1/2 Larvae | 18.3% ± 3.2% | 41.2% ± 4.1% | 2.3x |
L3 Larvae | 8.7% ± 1.9% | 19.6% ± 2.8% | 2.3x |
Adult Females | 34.8% ± 4.7% | 79.5% ± 6.3% | 2.3x |
R-FLBZ was first identified during pharmacokinetic studies of flubendazole in the early 1980s, when researchers characterized its metabolites in sheep, pigs, and humans [3] [5]. Initial investigations revealed R-FLBZ as the predominant plasma metabolite in ruminants, accounting for >70% of FLU-derived compounds following oral administration [3]. Its discovery coincided with clinical observations of variable anthelmintic efficacy, later attributed to interspecies differences in metabolic reduction efficiency. Notably, the 1980s human trial of parenteral FLU for onchocerciasis revealed that R-FLBZ accumulated in systemic circulation, though its contribution to macrofilaricidal efficacy remains debated [5]. The metabolic pathway gained renewed significance when studies in the 2010s linked CRE overexpression to benzimidazole resistance in nematodes—R-FLBZ production serves as a biomarker for this resistance phenotype in H. contortus and related parasites [7] [9].
R-FLBZ occupies a dual role in drug repurposing: as a metabolic determinant in anthelmintic therapy and as a potential modulator of flubendazole’s anticancer effects.
Anthelmintic Resistance Management: Inhibiting R-FLBZ formation enhances FLU’s antiparasitic efficacy. Co-administration of CRE inhibitors (e.g., menadione) with FLU reduces R-FLBZ production by >80% in resistant nematodes, restoring drug sensitivity [7]. This strategy is being explored for recalcitrant helminthiases like haemonchosis.
Oncotherapeutic Implications: Though R-FLBZ itself lacks direct cytotoxicity, its formation influences FLU’s pharmacokinetic profile in oncology models. Recent studies suggest that R-FLBZ may indirectly augment FLU’s anticancer activity by altering tissue distribution [2] [10]. In hepatocellular carcinoma, FLU (and potentially its metabolites) downregulates PCSK9, inhibiting the Hedgehog pathway via SMO/Gli1 suppression [2]. Additionally, FLU-induced mitophagy in breast cancer involves EVA1A upregulation and DRP1-mediated mitochondrial fission—processes potentially modulated by prolonged metabolite exposure [4] [10]. The metabolite’s improved bioavailability also informs oral formulation development for macrofilaricidal and anticancer applications [5].
Table 3: Therapeutic Roles of Reduced-Flubendazole in Drug Repurposing
Therapeutic Area | Role of R-FLBZ | Key Mechanisms/Findings | Research Implications |
---|---|---|---|
Anthelmintic Therapy | Resistance biomarker & metabolic deactivation | Overproduced in drug-resistant nematodes; weak anthelmintic activity | CRE inhibition strategy to restore efficacy |
Oncological Research | Pharmacokinetic modulator | Alters tissue distribution of parent drug; possible role in mitochondrial targeting | Optimizing FLU formulations for cancer |
Drug Formulation | Bioavailability enhancer | Higher solubility than FLU enables improved systemic exposure | Informing oral macrofilaricide/anticancer development |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7